Rac-4-Hydroxy Propranolol-d7 Hydrochloride is a deuterated derivative of 4-Hydroxy Propranolol, a well-known beta-blocker used primarily in the treatment of cardiovascular conditions such as hypertension and anxiety. The compound is classified as a pharmaceutical metabolite and is utilized in research settings, particularly in pharmacokinetic studies and drug metabolism investigations. Its molecular formula is , with a molecular weight of 318.85 g/mol .
Rac-4-Hydroxy Propranolol-d7 Hydrochloride is synthesized from its parent compound, Propranolol, which is derived from various natural sources or synthesized chemically. The classification of this compound falls under the category of beta-adrenergic antagonists, specifically non-selective beta-blockers. In addition to its therapeutic applications, it serves as a reference standard in laboratories for studying drug interactions and metabolic pathways .
The synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride typically involves the deuteration of 4-Hydroxy Propranolol Hydrochloride. This process can be achieved through various methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and the presence of catalysts to ensure high yields of the desired deuterated product. The reaction may be monitored using techniques like nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium .
The molecular structure of rac-4-Hydroxy Propranolol-d7 Hydrochloride can be represented as follows:
This structural modification allows for enhanced tracking in metabolic studies due to the distinct mass difference between hydrogen and deuterium .
Rac-4-Hydroxy Propranolol-d7 Hydrochloride participates in various chemical reactions typical for beta-blockers. Key reactions include:
The metabolic pathways can be studied using mass spectrometry and chromatography techniques to analyze the formation of metabolites and their respective concentrations over time .
The mechanism of action for rac-4-Hydroxy Propranolol-d7 Hydrochloride mirrors that of traditional beta-blockers:
Data from pharmacological studies indicate that deuteration does not significantly alter the efficacy compared to non-deuterated forms but provides advantages in traceability during metabolic studies .
Relevant data indicate that these properties make it suitable for use in analytical chemistry and pharmacokinetics .
Rac-4-Hydroxy Propranolol-d7 Hydrochloride has several scientific applications:
These applications underscore its importance in both academic research and pharmaceutical development .
rac-4-Hydroxy Propranolol-d7 Hydrochloride is a deuterium-labeled isotopologue of the active metabolite 4-hydroxypropranolol. Its systematic IUPAC name is 4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol hydrochloride [1] [3] [6]. The "rac-" prefix denotes the racemic nature of the compound, indicating an equimolar mixture of R- and S-enantiomers. The CAS registry number 1219804-03-1 uniquely identifies this deuterated form [1] [9]. Alternative designations include (±)-4-Hydroxypropranolol-d7 HCl and 4-Hydroxypropranolol-D7 (isopropyl-D7) hydrochloride, emphasizing the deuterium substitution on the isopropylamino group [6] [7].
Table 1: Systematic Nomenclature and Identifiers
Classification Type | Designation |
---|---|
IUPAC Name | 4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol; hydrochloride |
CAS Number | 1219804-03-1 |
Synonyms | (±)-4-Hydroxypropranolol-d7 HCl; 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-1-naphthalenol hydrochloride |
Molecular Formula | C₁₆D₇H₁₄NO₃·ClH |
The molecular structure features seven deuterium atoms (d₇) exclusively located on the isopropyl group of the propranolol side chain. The labeling pattern is confirmed as 1,1,1,2,3,3,3-heptadeuterio-isopropyl, indicating deuterium substitution at all hydrogen positions of the –CH(CH₃)₂ moiety [1] [6] [9]. This specific deuteration is verified by the SMILES notation: Cl.[2H]C([2H])([2H])C([2H])(NCC(O)COc1ccc(O)c2ccccc12)C([2H])([2H])[2H]
[3] [7]. The naphthalene ring system remains unlabeled, with the hydroxy group exclusively at the 4-position (para to the ether linkage). This positional isomerism distinguishes it from other metabolites like 5-hydroxypropranolol [8]. The hydrochloride salt form enhances stability and solubility, as reflected in the molecular weight of 318.847 g/mol [1] [9].
The deuterated analog exhibits identical pharmacological activity to its non-deuterated counterpart but possesses distinct physicochemical properties. Key comparative features include:
Table 2: Structural and Physicochemical Comparison
Parameter | rac-4-Hydroxy Propranolol·HCl | rac-4-Hydroxy Propranolol-d7·HCl |
---|---|---|
Molecular Formula | C₁₆H₂₁NO₃·ClH | C₁₆H₁₄D₇NO₃·ClH |
Molecular Weight | 311.80 g/mol | 318.85 g/mol |
Accurate Mass | 311.1288 Da | 318.173 Da |
Isotopic Purity | N/A | >95% D₇ (by synthesis) |
CAS Number | 14133-90-5 | 1219804-03-1 |
Key Functional Groups | Undeuterated isopropylamine, 4-hydroxynaphthyl | Heptadeuteriated isopropylamine |
The 7 Da mass difference arises solely from deuterium substitution, enabling clear differentiation in mass spectrometry [1] [10]. Both compounds share identical chromatographic behavior in HPLC systems (>95% purity), but the deuterated analog shows negligible isotopic effects on receptor binding affinity [1] [6] [9].
Pharmacological Significance and Metabolic Role
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3